molecular formula C8H17NO B12313519 rac-(1R,2R)-2-ethoxycyclohexan-1-amine, trans

rac-(1R,2R)-2-ethoxycyclohexan-1-amine, trans

Cat. No.: B12313519
M. Wt: 143.23 g/mol
InChI Key: YCYAEUYTQSONCV-HTQZYQBOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-(1R,2R)-2-ethoxycyclohexan-1-amine, trans: is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by its trans configuration, which means that the substituents on the cyclohexane ring are positioned on opposite sides, contributing to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-(1R,2R)-2-ethoxycyclohexan-1-amine, trans typically involves the following steps:

    Starting Material: The synthesis begins with cyclohexanone, which undergoes a series of reactions to introduce the ethoxy and amine groups.

    Ethoxylation: Cyclohexanone is reacted with an ethoxy group donor under basic conditions to form 2-ethoxycyclohexanone.

    Amination: The 2-ethoxycyclohexanone is then subjected to reductive amination using an appropriate amine source and a reducing agent such as sodium borohydride or lithium aluminum hydride to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: rac-(1R,2R)-2-ethoxycyclohexan-1-amine, trans can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: It can be reduced to form alcohols or other reduced derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as halides, thiols, or amines under basic or acidic conditions.

Major Products:

    Oxidation: Corresponding ketones or aldehydes.

    Reduction: Alcohols or other reduced derivatives.

    Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.

Scientific Research Applications

rac-(1R,2R)-2-ethoxycyclohexan-1-amine, trans has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of rac-(1R,2R)-2-ethoxycyclohexan-1-amine, trans involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • rac-(1R,2R)-2-methoxycyclopropane-1-carboxylic acid, trans
  • rac-(1R,2R)-2-(Isopropoxycarbonyl)cyclohexane-1-carboxylic acid
  • trans-1,2-diamino-4-cyclohexene

Comparison:

  • Structural Differences: While these compounds share a similar cyclohexane or cyclopropane core, the substituents and their positions differ, leading to variations in their chemical behavior and reactivity.
  • Unique Properties: rac-(1R,2R)-2-ethoxycyclohexan-1-amine, trans is unique due to its specific ethoxy and amine groups in the trans configuration, which impart distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

IUPAC Name

(1R,2R)-2-ethoxycyclohexan-1-amine

InChI

InChI=1S/C8H17NO/c1-2-10-8-6-4-3-5-7(8)9/h7-8H,2-6,9H2,1H3/t7-,8-/m1/s1

InChI Key

YCYAEUYTQSONCV-HTQZYQBOSA-N

Isomeric SMILES

CCO[C@@H]1CCCC[C@H]1N

Canonical SMILES

CCOC1CCCCC1N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.